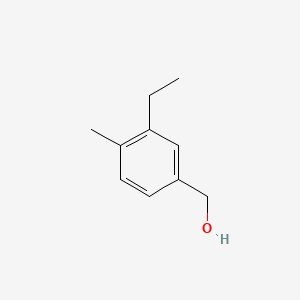

(3-Ethyl-4-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

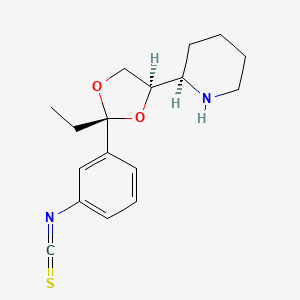

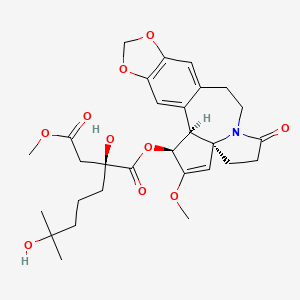

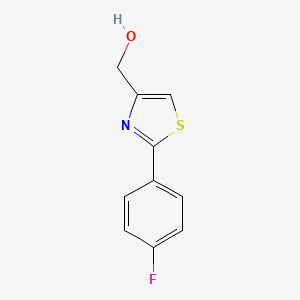

“(3-Ethyl-4-methylphenyl)methanol” is a type of organic compound . It is also known as “(4-Methylphenyl) methanol, ethyl ether” and its molecular formula is C10H14O . The IUPAC Standard InChIKey for this compound is FIDCVOWDKPLFMW-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of “(3-Ethyl-4-methylphenyl)methanol” consists of a benzene ring with an ethyl group (C2H5) and a methyl group (CH3) attached to it, along with a methanol group (CH2OH) .Physical And Chemical Properties Analysis

“(3-Ethyl-4-methylphenyl)methanol” has a molecular weight of 150.2176 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved data .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

(3-Ethyl-4-methylphenyl)methanol is implicated in research exploring the methylation of compounds, an essential reaction in organic synthesis, contributing to the production of valuable monomers for thermotropic liquid crystals and engineering plastics. Studies show that supercritical methanol, combined with specific catalysts like SAPO-11, can yield high selectivity for the desired methylation products under certain conditions, highlighting its utility in enhancing reaction selectivity and efficiency (Yoshiteru et al., 2004).

Biofuel and Bioproducts Production

The biological conversion of methanol to specialty chemicals and biofuels is another significant area of application. Engineered microorganisms, such as Escherichia coli, have been developed to utilize methanol as a substrate for producing metabolites and biofuels, demonstrating the potential of methanol as a renewable feedstock for biotechnological applications (W. B. Whitaker et al., 2017).

Environmental Applications

Research on the conversion of methanol to hydrocarbons over zeolite catalysts is relevant to environmental applications, including waste conversion and the production of cleaner fuels. Studies have investigated the reaction mechanisms and catalyst deactivation processes, providing insights into the efficient conversion of methanol into valuable hydrocarbons (M. Bjørgen et al., 2007).

Heat Transfer Applications

The use of methanol in water solutions as a coolant in heat exchangers has been explored for its potential to enhance heat transfer properties. Research in this area focuses on the optimization of methanol concentrations in solutions to improve heat transfer efficiency in engineered systems (S. Raviteja et al., 2018).

Propiedades

IUPAC Name |

(3-ethyl-4-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHFGKITBDGHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-4-methylphenyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)